7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one
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Description
7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H11FN2O3S and its molecular weight is 390.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Ionic Liquid-Promoted Synthesis and Antimicrobial Activity : A novel approach involving ionic liquid-promoted synthesis has been reported for the efficient and environmentally friendly preparation of chromone-pyrimidine coupled derivatives. These compounds, including those with a fluoro group on the chromone ring, have shown significant in vitro antimicrobial activity against various pathogens. Additionally, they exhibit good oral drug-like properties and non-toxic nature, suggesting potential as oral drug candidates (Tiwari et al., 2018).
Anticancer Agents : Research into fluorinated coumarin–pyrimidine hybrids has highlighted their potent anticancer activity. Microwave-assisted synthesis has yielded compounds with significant cytotoxicity against human cancer cell lines. Among these, certain compounds have shown comparable or superior potency to standard drugs like Cisplatin. These findings are supported by DNA cleavage studies, which indicate the mechanism by which these compounds inhibit pathogenic growth (Hosamani et al., 2015).
Antimicrobial and Antifungal Activities : The synthesis of 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones has been developed, with certain compounds demonstrating higher antimicrobial activity against Staphylococcus aureus than reference drugs like streptomycin. This research suggests the potential for developing new antimicrobial agents (Vlasov et al., 2018).
Analgesic, Anti-pyretic, and DNA Cleavage Studies : Novel pyrimidine derivatives of the coumarin moiety have been synthesized and evaluated for their in-vivo analgesic and anti-pyretic activities. Some compounds exhibited significant activities comparable with standard drugs. Additionally, DNA cleavage studies indicated the potential mechanism of action for these biological activities (Keri et al., 2010).
Antifibrotic Agents : Synthesis and evaluation of novel pirfenidone analogs, including benzocoumarin-pyrimidine hybrids, have shown potent antifibrotic activity without harmful side effects on liver and kidney functions. These findings open avenues for the development of new antifibrotic therapies (Ismail & Noaman, 2005).
Properties
IUPAC Name |
7-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11FN2O3S/c22-14-5-1-12(2-6-14)16-10-28-21-19(16)20(23-11-24-21)26-15-7-3-13-4-8-18(25)27-17(13)9-15/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHCJJHQIHEEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.